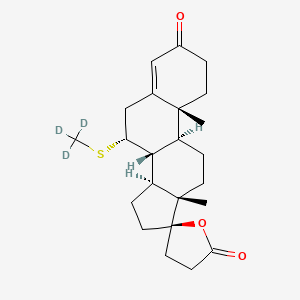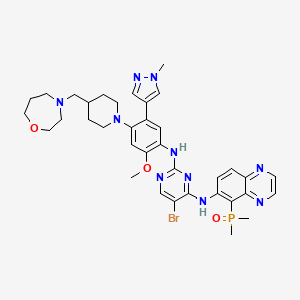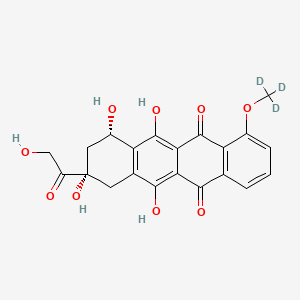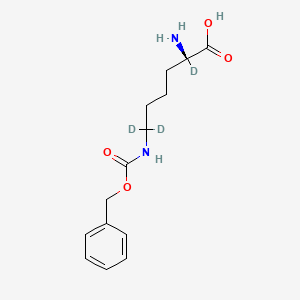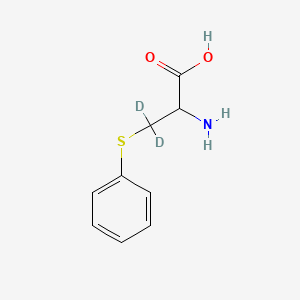
S-Phenyl-DL-cysteine-3,3-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenyl-DL-cysteine-3,3-d2: is a deuterium-labeled derivative of S-Phenyl-DL-cysteine. This compound is a stable isotope-labeled amino acid, where the hydrogen atoms at the 3,3 positions are replaced with deuterium. It is primarily used in scientific research for tracing and quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-DL-cysteine-3,3-d2 involves the incorporation of deuterium into the S-Phenyl-DL-cysteine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: S-Phenyl-DL-cysteine-3,3-d2 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The phenylthio group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Substituted phenylthio derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-Phenyl-DL-cysteine-3,3-d2 is used as a tracer in various chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise quantitation and tracking of the compound during experiments .
Biology: In biological research, this compound is used to study protein synthesis and metabolism. The deuterium labeling helps in tracking the incorporation of the amino acid into proteins and other biomolecules .
Medicine: this compound is used in drug development to study the pharmacokinetics and metabolism of potential drug candidates. The deuterium labeling provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the compounds .
Industry: In industrial applications, this compound is used in the synthesis of deuterium-labeled drugs and other compounds. Its stable isotope labeling is valuable for quality control and regulatory compliance .
Mecanismo De Acción
The mechanism of action of S-Phenyl-DL-cysteine-3,3-d2 involves its incorporation into proteins and other biomolecules. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, providing insights into its behavior in biological systems. The molecular targets and pathways involved include protein synthesis and metabolism .
Comparación Con Compuestos Similares
S-Phenyl-DL-cysteine: The non-deuterated form of the compound.
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2: A derivative with an acetyl group.
3-(Phenylthio)-DL-alanine: Another similar compound with a phenylthio group.
Uniqueness: S-Phenyl-DL-cysteine-3,3-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research and drug development. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it valuable for tracing and quantitation .
Propiedades
Fórmula molecular |
C9H11NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
2-amino-3,3-dideuterio-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2 |
Clave InChI |
XYUBQWNJDIAEES-NCYHJHSESA-N |
SMILES isomérico |
[2H]C([2H])(C(C(=O)O)N)SC1=CC=CC=C1 |
SMILES canónico |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




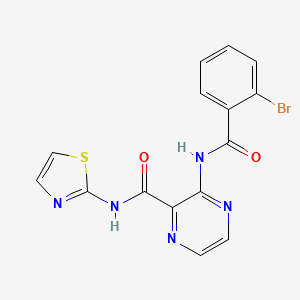

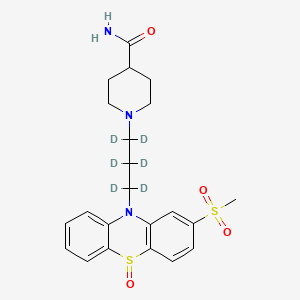
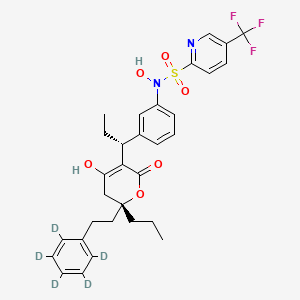
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
